2-(Difluoromethyl)-3-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQHJCFSJCDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Difluoromethyl 3 Fluorophenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity, allowing for modifications that can significantly alter the molecule's physical and biological properties.
The acidic proton of the phenolic hydroxyl group can be readily substituted to form ethers and esters.
Etherification: The formation of an ether linkage (C-O-R) is a common derivatization. One notable transformation is the synthesis of aryl difluoromethyl ethers from phenols. orgsyn.org This typically involves the reaction of a phenoxide with a source of difluorocarbene. nih.govnih.gov While specific conditions for 2-(Difluoromethyl)-3-fluorophenol are not detailed in the provided literature, general methods suggest that deprotonation of the phenol (B47542) with a base to form the corresponding phenoxide, followed by reaction with an alkyl halide (Williamson ether synthesis) or other electrophilic alkylating agents, would yield the desired ether. The reaction conditions often require careful selection of base and solvent to achieve high yields.
Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. The reaction is typically catalyzed by a base or an acid. For instance, difluoromethyl diazomethane (B1218177) has been shown to react with a wide range of carboxylic acids to form difluoromethyl esters, highlighting the utility of fluorinated building blocks in ester synthesis. researchgate.net The reverse reaction, the esterification of the phenolic -OH of this compound, would proceed under standard acylation conditions.
| Reaction Type | General Reagents | Product | Key Considerations |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X) + Base (e.g., K₂CO₃, NaH) | Aryl Ether (Ar-O-R) | Choice of base and solvent is crucial to manage reactivity and solubility. |
| Esterification | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) + Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) | Use of reactive acylating agents is preferred over carboxylic acids for higher yields. |
| Difluoromethylation | Difluorocarbene Source (e.g., HCF₂OTf, PDFA) + Base | Aryl Difluoromethyl Ether (Ar-OCF₂H) | Often proceeds via a difluorocarbene intermediate. orgsyn.orgnih.gov |
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, provide powerful tools for forming C-O bonds. Reactions like the Buchwald-Hartwig amination or Ullmann condensation can be adapted for ether synthesis by coupling phenols with aryl halides. These methods offer a broader substrate scope and often proceed under milder conditions than traditional methods. For a molecule like this compound, these catalytic systems could be employed to synthesize complex diaryl ethers, which are structures of interest in materials science and medicinal chemistry. For instance, iron-catalyzed coupling reactions have been developed for fluoroaromatic compounds, showcasing the ongoing innovation in this area. rsc.org
Reactions Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is not merely a passive substituent; its unique electronic properties enable specific interactions and chemical transformations.
The difluoromethyl group is a recognized bioisostere for alcohol, thiol, and amine moieties. nih.gov This is largely due to the highly polarized C-H bond, which makes the CF₂H group a competent hydrogen bond donor. rsc.org This ability is a distinct feature among polyfluorinated groups and can be critical for molecular recognition and binding affinity to biological targets like enzymes. rsc.orgresearchgate.net The hydrogen bond acidity, a measure of this donor capability, has been quantified and shows that compounds with a CF₂H group are significantly better hydrogen-bond donors than their non-fluorinated methyl analogues. rsc.org For example, the hydrogen bond acidity ([A]) of aryl difluoromethyl ethers (ArOCF₂H) is comparable to that of thiophenol. rsc.org
| Compound Type | Hydrogen Bond Acidity ([A] Value) | Reference |
|---|---|---|
| Ar-CH₃ | < 0.01 | rsc.org |
| Ar-CF₂H | > 0.05 | rsc.org |
| Ar-OCF₂H | 0.10 | rsc.org |
| Thiophenol (Ar-SH) | 0.12 | rsc.org |
| Aniline (Ar-NH₂) | 0.07 | rsc.org |
The C-H bond in the difluoromethyl group can be a site for chemical reactions. The difluoromethyl radical (•CF₂H) is a key reactive intermediate in many difluoromethylation reactions. nih.gov While often generated from specialized reagents to be added to a substrate, the transformation of an existing CF₂H group is also conceivable. This could potentially involve hydrogen atom abstraction under radical conditions or deprotonation with a strong base, followed by reaction with an electrophile. The acidity of the CF₂H proton, enhanced by the two fluorine atoms, makes the latter pathway plausible, although it would require careful control to avoid side reactions on the phenol.
Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) ring. wikipedia.org The outcome of such reactions on this compound is governed by the combined directing and activating/deactivating effects of the three substituents.
-OH (hydroxyl) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-F (fluoro) group: A deactivating group due to its inductive electron withdrawal, but it also directs ortho and para due to resonance donation. researchgate.netresearchgate.net
-CF₂H (difluoromethyl) group: A deactivating group due to its strong inductive electron-withdrawing effect, which directs incoming electrophiles to the meta position.
| Position | Relationship to -OH | Relationship to -F | Relationship to -CF₂H | Predicted Reactivity |
|---|---|---|---|---|
| C6 | ortho (Favored) | meta (Disfavored) | para (Disfavored) | Highly favored due to dominant -OH directing effect and less steric hindrance. |
| C4 | para (Favored) | ortho (Favored) | meta (Favored) | Potentially favored, but may experience steric hindrance from the adjacent -F group. |
| C5 | meta (Disfavored) | para (Favored) | ortho (Disfavored) | Disfavored due to being meta to the strongly directing -OH group. |
Based on this analysis, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the powerfully activating hydroxyl group and relatively unhindered. The C4 position is also activated (para to -OH), but substitution here may be sterically impeded by the adjacent fluorine atom. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com For example, the bromination of the related compound 2,3,6-trifluorophenol (B39209) has been reported, yielding 4-bromo-2,3,6-trifluorophenol, demonstrating that substitution para to a hydroxyl group can occur even with multiple deactivating fluorine substituents. google.com
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
The aromatic core of this compound presents multiple sites for metal-catalyzed cross-coupling reactions. The reactivity of the C-F and potential C-H bonds, as well as the derivatized hydroxyl group (e.g., as a triflate), can be exploited to introduce new carbon-carbon and carbon-heteroatom bonds. Palladium, nickel, and copper catalysts are commonly employed for such transformations, with the choice of catalyst and reaction conditions dictating the outcome. beilstein-journals.orgnih.gov
The inherent reactivity of C-F bonds often requires harsh reaction conditions for activation. nih.gov However, the presence of the hydroxyl and difluoromethyl groups can modulate the reactivity of the adjacent C-F bond. More commonly, the phenolic hydroxyl group is converted into a better leaving group, such as a triflate (OTf), to facilitate cross-coupling reactions under milder conditions.
Typical cross-coupling reactions applicable to the aromatic core of derivatized this compound include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For instance, a triflate derivative of this compound could be coupled with various organoboron reagents (in Suzuki-Miyaura coupling) or terminal alkynes (in Sonogashira coupling) to introduce alkyl, aryl, or alkynyl moieties at the C3 position.
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions of a 2-(Difluoromethyl)-3-fluorophenyl Tríflate
| Entry | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 2-(Difluoromethyl)-3-fluoro-1,1'-biphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Dioxane | 90 | 2-(Difluoromethyl)-3-fluoro-4'-methoxy-1,1'-biphenyl | 82 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Triethylamine | 60 | ((2-(Difluoromethyl)-3-fluorophenyl)ethynyl)trimethylsilane | 78 |
| 4 | Aniline | Pd₂(dba)₃/Xantphos | Toluene | 110 | N-(2-(Difluoromethyl)-3-fluorophenyl)aniline | 75 |
Note: The data in this table is illustrative and based on typical yields for similar cross-coupling reactions.
Chemo- and Regioselective Functionalization of the Compound
The chemo- and regioselective functionalization of this compound is primarily dictated by the directing effects of its substituents. The hydroxyl group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The difluoromethyl group is generally considered a meta-director due to its electron-withdrawing nature.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the positions ortho and para to the powerful hydroxyl group are expected to be the most reactive. Therefore, electrophiles are predicted to substitute at the C4 and C6 positions. The fluorine atom at C3 and the difluoromethyl group at C2 will sterically hinder attack at the positions adjacent to them.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation provides a powerful strategy for regioselective functionalization. The hydroxyl group can act as a directing group, facilitating lithiation at the adjacent C4 position. Subsequent quenching with an electrophile would introduce a substituent specifically at this position.
Functionalization of the Hydroxyl Group:
The phenolic hydroxyl group is a key site for chemoselective derivatization. It can be readily converted into ethers, esters, or triflates, which not only alters the electronic properties of the ring but also serves as a handle for further transformations, as discussed in the context of cross-coupling reactions. nih.gov The synthesis of difluoromethyl ethers from phenols is a well-established transformation. nih.gov
Table 2: Predicted Chemo- and Regioselective Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(difluoromethyl)-3-fluorophenol and 6-Nitro-2-(difluoromethyl)-3-fluorophenol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(difluoromethyl)-3-fluorophenol and 6-Bromo-2-(difluoromethyl)-3-fluorophenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(difluoromethyl)-3-fluorophenol |
| Directed Ortho-Metalation | 1. n-BuLi, 2. Electrophile (E) | 4-E-2-(difluoromethyl)-3-fluorophenol |
| O-Alkylation | Alkyl halide, Base | 1-(Alkoxy)-2-(difluoromethyl)-3-fluorobenzene |
Note: The predicted products are based on established principles of electrophilic aromatic substitution and directed metalation.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds like 2-(Difluoromethyl)-3-fluorophenol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl (-OH), fluorine (-F), and difluoromethyl (-CHF₂) substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The difluoromethyl group is an electron-withdrawing group.
The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). The aromatic region will likely display complex multiplets due to proton-proton (³JH-H) and proton-fluorine (nJH-F) couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | ddd | JH-H, JH-F |
| H-5 | 6.90 - 7.10 | t | JH-H |
| H-6 | 7.00 - 7.20 | ddd | JH-H, JH-F |
| -CHF₂ | 6.60 - 7.00 | t | ¹JH-F ≈ 56-58 |
| -OH | 5.00 - 6.00 | s (broad) | - |
Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity. nih.govnih.gov For this compound, two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group.
The chemical shift of the aromatic fluorine at the C-3 position is influenced by the adjacent hydroxyl and difluoromethyl groups. The difluoromethyl fluorine atoms will appear as a doublet due to coupling with the proton of the same group (¹JF-H). This signal may also exhibit further coupling to the aromatic fluorine (⁴JF-F). The aromatic fluorine will show coupling to adjacent aromatic protons (³JF-H) and potentially to the difluoromethyl protons (⁴JF-H). The typical chemical shift range for difluoromethyl groups is between -90 and -130 ppm, while aromatic fluorines typically resonate between -100 and -170 ppm relative to CFCl₃. ucsb.educolorado.edu
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-F (C-3) | -130 to -140 | m | - |
| -CHF₂ | -110 to -120 | d | ¹JF-H ≈ 56-58 |
Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are based on data from similar structures. nih.govrsc.org
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are influenced by the hybridization state and the electronic environment.
The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with fluorine (¹JC-F, ²JC-F, ³JC-F). The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond coupling constant. The carbon bearing the difluoromethyl group (C-2) will also be significantly affected.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (-OH) | 150 - 155 | d | ³JC-F |
| C-2 (-CHF₂) | 125 - 130 | dt | ²JC-F, ¹JC-F |
| C-3 (-F) | 158 - 163 | d | ¹JC-F |
| C-4 | 115 - 120 | d | ²JC-F |
| C-5 | 120 - 125 | s | |
| C-6 | 110 - 115 | d | ⁴JC-F |
| -CHF₂ | 112 - 118 | t | ¹JC-F ≈ 235-245 |
Note: Predicted values are based on analogous compounds and established carbon-fluorine coupling patterns. rsc.orgchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of the signals for C-4/H-4, C-5/H-5, C-6/H-6, and the -CHF₂ group.
Mass Spectrometry (MS) for Molecular Structure and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound by comparing the experimental mass to calculated masses of possible formulas.
For this compound, the molecular formula is C₇H₅F₃O. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). msu.edusisweb.com
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅F₃O |
| Calculated Exact Mass | 178.0292 g/mol |
| Monoisotopic Mass | 178.0292 Da |
The experimental determination of a mass value extremely close to the calculated exact mass by HRMS would provide strong evidence for the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS analysis would provide critical information about its fragmentation pathways, aiding in its structural confirmation and identification in complex samples.
The process begins with the ionization of the parent molecule in the mass spectrometer's ion source. For a phenol (B47542) derivative, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first mass analyzer (MS1).
The selected precursor ion is subsequently subjected to Collision-Induced Dissociation (CID) in a collision cell. During CID, the ion collides with an inert gas (e.g., argon or nitrogen), leading to its fragmentation. The resulting product ions are then analyzed in the second mass analyzer (MS2), generating a product ion spectrum.
For this compound (C₇H₅F₃O), the expected fragmentation patterns of the deprotonated molecule [M-H]⁻ would likely involve the loss of neutral fragments from the parent ion. Common fragmentation pathways for fluorinated and phenolic compounds include the loss of HF, CO, and radicals such as •CHF₂. The analysis of these fragmentation patterns allows for the detailed structural elucidation of the molecule.
Table 1: Hypothetical MS/MS Fragmentation Data for [this compound - H]⁻
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 171.02 | 15 | 151.01 | HF | Ion resulting from loss of hydrogen fluoride (B91410) |
| 171.02 | 20 | 123.01 | CO + HF | Ion resulting from sequential loss of carbon monoxide and hydrogen fluoride |
| 171.02 | 25 | 120.02 | •CHF₂ | Ion resulting from the loss of the difluoromethyl radical |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and studying its conformational isomers.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For this compound, key vibrational modes would include the O-H stretch of the phenolic group, C-F stretches of the difluoromethyl and aromatic fluorine substituents, and C-C stretching and bending vibrations of the benzene ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring in this compound might be more prominent in the Raman spectrum.
Conformational studies can also be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent). Different conformers of the molecule, arising from the rotation around the C-O bond or the C-C bond connecting the difluoromethyl group, would exhibit slightly different vibrational frequencies.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| C-F (aromatic) | Stretching | 1100-1300 | Moderate |
| C-F (difluoromethyl) | Stretching | 1000-1100 | Moderate |
| C-O | Stretching | 1200-1260 | Moderate |
| Benzene Ring | C=C Stretching | 1450-1600 | Strong |
Advanced Chromatographic Techniques with Derivatization for Complex Mixture Analysis
Chromatographic techniques are paramount for separating and quantifying this compound from complex matrices. Derivatization is often employed to improve the chromatographic properties and detection sensitivity of polar analytes like phenols.
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Advanced detectors enhance the selectivity and sensitivity of HPLC analysis:
Diode-Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector records the UV-Vis spectrum of the eluting compound, providing information about its chromophores. The phenolic ring in this compound would exhibit characteristic UV absorbance.
Fluorescence Detector (FLD): Phenolic compounds are often naturally fluorescent or can be derivatized with a fluorescent tag. FLD offers high sensitivity and selectivity.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information, allowing for confident identification and quantification based on the mass-to-charge ratio and fragmentation patterns.
Derivatization for HPLC analysis of phenols can involve reacting the hydroxyl group to form a less polar and more easily detectable derivative.
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the polar and potentially thermally labile nature of the phenolic hydroxyl group, direct GC analysis of this compound can be challenging, leading to poor peak shape and potential degradation.
Derivatization is therefore a crucial step to improve its volatility and thermal stability. Common derivatization strategies for phenols in GC analysis include:
Silylation: The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reduces the polarity and increases the volatility of the analyte.
Acylation: The phenol is reacted with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride, to form an ester. Fluorinated acylating agents can enhance detection by an Electron Capture Detector (ECD).
The derivatized analyte is then separated on a GC column (typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase) and detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Derivatization | Typical Stationary Phase | Common Detectors | Advantages | Disadvantages |
| HPLC | Often not required, but possible | C18, C8 | DAD, FLD, MS | Suitable for non-volatile and thermally labile compounds; High resolution. | Lower sensitivity for some detectors without derivatization. |
| GC | Typically required (e.g., silylation, acylation) | Polysiloxane-based (e.g., DB-5) | FID, ECD, MS | High separation efficiency; High sensitivity with specific detectors. | Requires derivatization for polar analytes; Not suitable for thermally unstable compounds. |
Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 3 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 2-(Difluoromethyl)-3-fluorophenol at the molecular level. These calculations can determine relative energies between different chemical states, which can vary in atomic arrangement, electron count, and three-dimensional structure. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. nih.gov It has proven successful in predicting the structural and spectroscopic parameters of various compounds. rsc.org For substituted phenols, DFT methods, such as the popular B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to perform geometry optimization. nih.govscispace.com This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. nih.gov
Ab initio methods are another class of quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. nih.gov These methods are instrumental in predicting various spectroscopic parameters. For example, Time-Dependent DFT (TD-DFT), a method built upon DFT, can predict electronic absorption spectra, showing good agreement with experimental results for related compounds. nih.gov
Furthermore, computational protocols have been developed to efficiently calculate NMR chemical shifts for complex and conformationally flexible molecules. nih.gov These protocols often involve a multi-step process: generating conformations using force fields, filtering them with semi-empirical methods, clustering for uniqueness, and then performing final DFT optimization and NMR chemical shift calculations. nih.gov This approach significantly reduces computational cost while maintaining accuracy. nih.gov For instance, a protocol applied to folate demonstrated a mean absolute error of only 0.26 ppm for ¹H and 1.63 ppm for ¹³C NMR chemical shifts when compared to experimental data. nih.gov Such methods could be applied to this compound to predict its ¹H, ¹³C, and ¹⁹F NMR spectra, providing valuable data for its structural characterization.
Analysis of Substituent Effects
The chemical behavior of this compound is heavily influenced by the electronic properties of its two substituents: the fluoro group at position 3 and the difluoromethyl group at position 2.
The Hammett equation is a foundational tool in physical organic chemistry for quantifying the electronic effect of substituents on an aromatic ring. wikipedia.orgutexas.edu It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). wikipedia.org Substituents with positive σ values are electron-withdrawing, while those with negative σ values are electron-donating. utexas.edu
The fluoro substituent is known to have a dual nature. It exerts a strong electron-withdrawing inductive effect due to its high electronegativity, but it can also act as a π-electron donor through resonance. researchgate.net The Hammett constants for fluorine reflect this, with σI = 0.51 and σR = -0.34. nih.gov The trifluoromethyl (-CF₃) group, which is structurally related to the difluoromethyl (-CHF₂) group, is a powerful electron-withdrawing group, primarily through a strong inductive effect. researchgate.netresearchgate.netrsc.org Its Hammett parameters are σI = 0.42 and σR = 0.10. researchgate.net While specific Hammett constants for the -CHF₂ group were not found in the search results, it is expected to be a strong electron-withdrawing group, similar to but slightly weaker than -CF₃. The electronic effects of these groups modulate the acidity of the phenolic proton and the reactivity of the aromatic ring.
Table 1: Selected Hammett Constants
| Substituent | σ_m | σ_p |
|---|---|---|
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
| -H | 0.00 | 0.00 |
Note: This table presents standard Hammett constants. The values can vary slightly depending on the specific reaction series and conditions. Data for the -CHF₂ group is not explicitly available but is expected to be strongly electron-withdrawing.
The electronic influence of a substituent is transmitted through inductive and resonance effects. youtube.com
Inductive Effect (I): This effect is the polarization of a σ bond due to the electronegativity difference between atoms. youtube.com Both the fluorine atom and the difluoromethyl group are strongly electron-withdrawing through the inductive effect (-I). The high electronegativity of the fluorine atom pulls electron density from the benzene (B151609) ring. researchgate.netnih.gov Similarly, the two fluorine atoms on the difluoromethyl group make it a potent electron-withdrawing substituent. rsc.org In the case of halogens on a benzene ring, the inductive effect is generally considered more significant than the resonance effect. khanacademy.org
Resonance Effect (R or M): This effect involves the delocalization of π electrons or lone pair electrons across the aromatic system. youtube.com The fluorine atom at position 3 possesses lone pairs that can be donated into the π system of the benzene ring, resulting in a +R effect. researchgate.net This donation partially counteracts its strong inductive withdrawal. The difluoromethyl group, however, does not have lone pairs to donate and primarily acts through its inductive effect.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and preferred conformations of this compound are dictated by the rotational freedom around the C-O, C-C(F₂H), and C-F bonds, as well as potential intramolecular interactions. Computational methods, particularly DFT, are highly effective for studying conformational preferences and the energies of different rotamers. mdpi.com
For similar molecules like 2-fluorophenol, studies have shown the existence of different conformers based on the orientation of the hydroxyl group. dntb.gov.uaumanitoba.ca The cis conformer, where the hydroxyl proton is oriented towards the fluorine atom, is stabilized by an intramolecular hydrogen bond. umanitoba.ca In this compound, several key intramolecular interactions are possible:
An O-H···F hydrogen bond between the phenolic hydroxyl group and the fluorine atom at position 3.
An O-H···F hydrogen bond between the hydroxyl group and one of the fluorine atoms of the difluoromethyl group at position 2. The difluoromethyl group has been recognized as a potential hydrogen bond donor itself, though not as strong as a hydroxyl group. acs.org
Steric repulsion between the bulky difluoromethyl group and the adjacent hydroxyl and fluoro substituents, which will influence the preferred rotational angles.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound at the atomic level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related fluorinated phenols and difluoromethylated aromatic compounds allows for the construction of well-founded theoretical models of its reactivity. These studies are crucial for predicting reaction outcomes, elucidating complex mechanisms, and designing novel synthetic pathways.
Theoretical investigations into the reaction mechanisms of substituted phenols often employ Density Functional Theory (DFT) and other quantum chemical methods. researchgate.net These approaches are used to map out the potential energy surfaces of reactions, identifying the most probable pathways from reactants to products. Key areas of computational investigation for a molecule like this compound would include electrophilic aromatic substitution, nucleophilic reactions, and the behavior of the phenolic hydroxyl group.
For instance, in electrophilic aromatic substitution, computational models can predict the regioselectivity of the reaction. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine and difluoromethyl groups would be a primary focus. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom and the difluoromethyl group are deactivating due to their inductive electron-withdrawing effects. researchgate.net Computational analysis of the transition states for electrophilic attack at each available position on the aromatic ring can quantify the activation energy barriers, thereby predicting the most likely substitution patterns.
A significant area of contemporary research is the transition-metal-catalyzed introduction of the difluoromethyl group onto aromatic rings, a process known as C-H difluoromethylation. acs.orgrsc.org Computational studies have been instrumental in elucidating the mechanisms of these complex reactions. A plausible pathway for the synthesis of this compound could involve a palladium-catalyzed decarbonylative C-H functionalization. acs.org
In such a catalytic cycle, a Pd(0) catalyst would first undergo oxidative addition with a difluoromethyl-containing reagent. acs.org Subsequent steps, which can be modeled computationally, would involve concerted metalation-deprotonation (CMD) at a C-H bond of the 3-fluorophenol (B1196323) precursor, followed by reductive elimination to form the final product and regenerate the catalyst. acs.org
To illustrate the type of data generated in such a computational study, the following table presents hypothetical, yet realistic, parameters for the transition state of a palladium-catalyzed C-H difluoromethylation of a generic fluorinated phenol (B47542). These values are representative of what would be calculated using DFT methods.
| Parameter | Value | Description |
|---|---|---|
| Reaction Step | Concerted Metalation-Deprotonation (CMD) | The key C-H activation step in the catalytic cycle. |
| Calculated Activation Energy (ΔG‡) | 25.8 kcal/mol | The free energy barrier for the transition state, indicating the kinetic feasibility of the reaction. |
| Imaginary Frequency | -350 cm⁻¹ | A negative vibrational frequency confirming the structure as a true transition state along the reaction coordinate. |
| Key Interatomic Distance (Pd-H) | 1.85 Å | The distance between the palladium center and the hydrogen atom being abstracted in the transition state. |
| Key Interatomic Distance (Pd-C) | 2.10 Å | The distance between the palladium center and the carbon atom of the C-H bond being activated. |
Such computational data is invaluable for optimizing reaction conditions. For example, a high calculated activation energy might prompt researchers to explore different ligands on the palladium catalyst to lower this barrier. Organometallic studies have shown that the choice of ligand can enforce a specific geometry on the metal center, which can be critical for facilitating the key catalytic steps. acs.org
Furthermore, computational models can shed light on radical reactions involving phenols. The reaction of a phenol with a radical species, for instance, can proceed via hydrogen abstraction from the hydroxyl group to form a phenoxyl radical. nih.gov The stability of this radical, influenced by the fluorine and difluoromethyl substituents, can be computationally assessed.
Applications of 2 Difluoromethyl 3 Fluorophenol As a Chemical Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds
The unique substitution pattern of 2-(Difluoromethyl)-3-fluorophenol, featuring a hydroxyl group for further functionalization, a fluorine atom, and a difluoromethyl group, makes it a potentially valuable precursor for complex fluorinated organic scaffolds. The presence of multiple fluorine-containing moieties can significantly influence the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity.
This compound is inherently a polyfunctionalized aromatic system. Its aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the positions of substitution would be directed by the existing activating hydroxyl group and the deactivating fluorine and difluoromethyl groups. The phenolic hydroxyl allows for etherification or esterification, adding another layer of functionality. This compound could serve as a core structure to which other functional groups are added, leading to highly substituted and complex aromatic molecules with potential applications in various fields of chemical research.
A primary application of fluorinated building blocks like this compound is in the synthesis of fluorinated analogs of biologically active compounds. The difluoromethyl group can act as a lipophilic bioisostere for hydroxyl, thiol, or amino groups, potentially improving a drug candidate's metabolic stability and membrane permeability. The additional fluorine atom can further modulate the electronic properties and binding interactions of the molecule. Therefore, this compound could be a key intermediate in the synthesis of novel pharmaceuticals or agrochemicals that are analogs of existing compounds, with potentially improved properties.
Model Compound for Studying Fluorine Effects on Reaction Pathways
The distinct electronic properties of the fluorine atom and the difluoromethyl group can significantly impact the reactivity and mechanism of organic reactions. This compound could serve as a model compound to study these "fluorine effects." For example, researchers could investigate how the interplay between the electron-withdrawing nature of the fluoro and difluoromethyl groups and the electron-donating hydroxyl group influences the rates and regioselectivity of reactions on the aromatic ring. Such studies are crucial for a deeper understanding of the fundamental principles of organofluorine chemistry and for the rational design of new synthetic methodologies.
Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity
The specific arrangement of functional groups in this compound may give rise to unique reactivity that can be exploited in the development of novel synthetic methods. For instance, the proximity of the hydroxyl and difluoromethyl groups might allow for intramolecular reactions or directed C-H functionalization.
For this compound to be integrated into "click chemistry" and bioconjugation, it would first need to be functionalized with a reactive handle compatible with these methodologies, such as an azide or a terminal alkyne. The phenolic hydroxyl group provides a convenient site for the attachment of such linkers. Once modified, the resulting fluorinated molecule could be "clicked" onto biomolecules or other molecular scaffolds. While specific examples involving this compound are not documented, the broader field of click chemistry is increasingly utilizing fluorinated building blocks to create novel conjugates with tailored properties researchgate.netsigmaaldrich.com. The presence of the difluoromethyl and fluoro groups in the resulting bioconjugate could be used to probe biological systems or to enhance the therapeutic properties of the conjugated molecule.
Applications in Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a pivotal strategy in modern organic synthesis, particularly within medicinal chemistry and materials science. It involves the introduction of functional groups into complex molecules at a late stage of the synthetic sequence, thereby avoiding the need for de novo synthesis of each analog. researchgate.netwikipedia.org This approach allows for the rapid generation of molecular diversity and the fine-tuning of a molecule's properties. The compound this compound, with its unique combination of a reactive phenol (B47542), an electron-withdrawing difluoromethyl group, and a fluorinated aromatic ring, presents a promising scaffold for various late-stage functionalization reactions.
The strategic placement of fluorine atoms and a difluoromethyl group on the phenolic ring significantly influences its reactivity and makes it an interesting substrate for C-H functionalization. nih.gov The electron-withdrawing nature of these substituents can direct the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H activation processes.
One of the key areas where this compound can be envisioned as a valuable building block is in the late-stage introduction of the difluoromethyl moiety. The difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, or amide groups and can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov Methodologies such as photocatalytic difluoromethylation of aromatic compounds offer a direct way to install this group. mdpi.comnih.gov While these methods are typically applied to introduce the CF2H group, a molecule like this compound can be used in fragment-based drug discovery where the pre-existing difluoromethylated phenolic scaffold is elaborated upon in the final steps of a synthesis.
Furthermore, the phenolic hydroxyl group can be a handle for various transformations. It can be converted to a triflate, which then participates in a wide range of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This approach is particularly useful for the late-stage modification of complex natural products or drug candidates.
The aromatic C-H bonds of this compound are also potential sites for late-stage functionalization. Palladium-catalyzed C-H activation, for instance, has been successfully employed for the chlorination and subsequent functionalization of phenol derivatives. rsc.org The directing effect of the hydroxyl group, combined with the electronic influence of the fluorine and difluoromethyl substituents, could enable selective functionalization at specific positions on the aromatic ring.
Below is a table summarizing potential late-stage functionalization reactions that could be applied to scaffolds like this compound, based on established methodologies for similarly functionalized aromatic compounds.
Table 1: Potential Late-Stage Functionalization Reactions
| Reaction Type | Substrate Type | Typical Reagents and Conditions | Product Type |
|---|---|---|---|
| C-H Chlorination | Phenol derivatives | Pd(OAc)₂, NCS, PTSA | Chlorinated phenol derivatives |
| C-H Fluorination | Pyridines and diazines | AgF₂ | 2-Fluoroheteroarenes |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoroheteroarenes | Various nucleophiles (alcohols, amines, thiols) | 2-Substituted heteroarenes |
| Photocatalytic Difluoromethylation | Heterocycles | Sodium difluoromethane sulfonate, organic photocatalyst, visible light, O₂ | Difluoromethylated heterocycles |
| Copper-Catalyzed Difluoromethylation | Aryl iodides | α-Silyldifluoroacetates, copper catalyst | Difluoromethyl aromatics |
The research findings in the field of late-stage functionalization are continually expanding, with new catalytic systems and reagents being developed. For instance, organic photoredox catalysis has enabled the direct C-H difluoromethylation of heterocycles under mild conditions, using oxygen as a green oxidant. nih.gov Such advancements broaden the scope of accessible molecular architectures and underscore the potential of building blocks like this compound in the rapid diversification of complex molecules. The ability to perform these modifications at a late stage significantly reduces the synthetic effort required to access novel analogs with potentially improved biological activity or material properties. wikipedia.org
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis of Difluoromethylated Fluorophenols
The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.govresearchgate.net The production of difluoromethylated fluorophenols is an area ripe for the application of these principles, moving away from methods that require harsh conditions or environmentally harmful reagents. orgsyn.org
A key concept in green synthesis is maximizing atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.orgyoutube.com Traditional multi-step syntheses often have poor atom economy, generating significant waste. youtube.com Future research is focused on developing catalytic reactions that minimize waste and avoid the use of temporary modifying groups like protecting groups, which require additional reagents and generate byproducts. acs.org
The choice of reagents is critical for sustainable synthesis. Research is shifting towards the use of safer, more stable, and environmentally benign difluoromethylating agents. For example, halodifluoroacetate salts are gaining traction as they are commercially available, stable under ambient conditions, and have a mild toxicity and environmental impact compared to many gaseous or organozinc reagents. orgsyn.org Similarly, the development of bench-stable S-(difluoromethyl)sulfonium salts provides a practical and facile alternative for the difluoromethylation of phenols. nih.gov Another approach involves using difluorocarbene as a surrogate for carbon monoxide in the formylation of phenols, showcasing innovative uses for common intermediates. rsc.org
Furthermore, a truly green approach considers the entire lifecycle, including the source of starting materials. The use of renewable feedstocks, such as phenols derived from biomass waste, represents a long-term goal for the sustainable production of these valuable compounds. greenchemistry-toolkit.org
Chemoenzymatic and Biocatalytic Approaches to Fluorinated Compounds
Chemoenzymatic and biocatalytic methods are emerging as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions that align with green chemistry principles. acs.orgacs.org These approaches combine the versatility of traditional chemistry with the specificity of biological catalysts, such as enzymes. acs.org
One promising strategy involves a two-step chemoenzymatic process for fluorination. opcw.org This method first uses a cytochrome P450 monooxygenase to selectively introduce a hydroxyl group at a non-activated C-H bond. The resulting alcohol is then subjected to a chemical deoxofluorination step to install the fluorine atom. opcw.orgacs.org The regio- and stereoselectivity of this transformation can be precisely controlled by engineering the protein catalyst. opcw.org While this has been demonstrated for various organic molecules, its application to difluoromethylated phenols remains a key area for future exploration.
Another innovative biocatalytic avenue involves the use of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. youtube.com Researchers have engineered these enzymes to utilize fluorinated SAM cofactor analogues, enabling the biocatalytic transfer of fluoroalkyl groups to target molecules. This multienzyme strategy has been successfully applied to introduce a 3,3-difluoroallyl group into complex molecules like vancomycin (B549263) with high conversion rates, demonstrating its potential for targeted modification of advanced intermediates. youtube.com The primary challenge remains the limited substrate scope of some enzymes and the need to engineer biocatalysts that can recognize and process fluorinated phenols efficiently. acs.orgacs.org
The advantages of biocatalysis include:
High Selectivity: Enzymes can distinguish between similar functional groups, often eliminating the need for protecting groups. acs.orgacs.org
Mild Conditions: Reactions typically occur in aqueous solutions at or near ambient temperature and pressure, reducing energy consumption. acs.org
Reduced Waste: The high selectivity leads to fewer byproducts and cleaner reaction profiles.
Flow Chemistry Applications in Difluoromethylation
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, particularly for fluorination reactions. researchgate.net The enhanced surface-area-to-volume ratio in microreactors allows for superior heat transfer and light penetration, leading to higher efficiency, better process control, and improved safety. researchgate.netgreenchemistry-toolkit.org
The use of fluoroform (CHF₃) as a difluoromethylating agent is an excellent example of a green reagent whose application is enhanced by flow chemistry. nih.govrsc.org While fluoroform is an ideal, atom-efficient reagent, its low reactivity has limited its use in batch processes. rsc.org Continuous flow protocols have been developed that enable the direct Cα-difluoromethylation of protected α-amino acids using fluoroform, demonstrating a highly atom-efficient synthesis. nih.govrsc.org
Similarly, continuous-flow processes have been developed using chlorodifluoromethane (B1668795) (CHF₂Cl) as an inexpensive difluorocarbene source. greenchemistry-toolkit.org In a biphasic system, deprotonation of CHF₂Cl with sodium hydroxide (B78521) generates the reactive difluorocarbene, which rapidly reacts with the substrate, offering excellent selectivity and a safer alternative to handling gaseous reagents in large batch reactors. greenchemistry-toolkit.org
Recent innovations include the use of low-cost, 3D-printed photoflow reactors for visible light-mediated oxy-difluoromethylation. researchgate.net This approach allows for the creation of customized reactors tailored to specific reaction requirements, making the benefits of flow chemistry more accessible. researchgate.net These systems have proven practical and scalable for producing CHF₂-containing heterocycles and demonstrate significant potential for the synthesis of difluoromethylated phenols. researchgate.net
Table 1: Comparison of Batch vs. Flow Chemistry for Difluoromethylation
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, superior temperature control |
| Safety | Handling of hazardous reagents can be risky at scale | Smaller reaction volumes enhance safety |
| Scalability | Can be complex and require process redesign | More straightforward by extending run time |
| Efficiency | Can be limited by mixing and heat transfer | Often higher yields and shorter reaction times researchgate.net |
| Reagent Use | May require excess reagents | Precise stoichiometric control is possible |
Development of Novel Difluoromethylation Reagents for Enhanced Selectivity and Efficiency
The development of new reagents for difluoromethylation is a highly active area of research, driven by the need for milder, more selective, and user-friendly methods. orgsyn.orgacs.org These next-generation reagents are designed to overcome the limitations of earlier methods that often required harsh conditions or pre-functionalized substrates.
Recent progress has focused on several classes of reagents:
Electrophilic Reagents: S-(Difluoromethyl)sulfonium salts have emerged as practical, bench-stable precursors for generating difluorocarbene. One such salt was used for the facile difluoromethylation of a wide variety of phenols and thiophenols in the presence of lithium hydroxide, providing aryl difluoromethyl ethers in good to excellent yields. youtube.com Other developments in electrophilic reagents include S-[(phenylsulfonyl)difluoromethyl]sulfonium salts, which are effective for the C-difluoromethylation of various nucleophiles under mild conditions.
Radical Precursors: A significant breakthrough was the invention of sodium 1,1-difluoro-2-(phenylsulfonyl)ethen-2-olate (DFMS), a reagent that enables the direct difluoromethylation of heteroarenes and thiols under mild, open-flask conditions. Another approach uses difluoromethyltriphenylphosphonium bromide, a stable and easily handled solid, to generate the difluoromethyl radical via electroreduction for subsequent reaction with alkenes. Photoredox catalysis has also been employed to generate difluoromethyl radicals from precursors like pyridinium (B92312) complexes. orgsyn.org
Metal-Based Reagents and Catalysis: The last decade has seen a surge in metal-catalyzed difluoromethylation methods. orgsyn.org Palladium-catalyzed C-H functionalization of azoles with difluoromethyl carboxylic acid derivatives has been reported. Furthermore, copper-catalyzed methods using reagents like [(DMPU)₂Zn(CF₂H)₂] have been developed for the difluoromethylation of aryl iodides. orgsyn.org A notable advancement is the development of a nickel-catalyzed difluoromethylation of aryl halides and triflates that proceeds at room temperature, a significant improvement over previous methods requiring elevated temperatures. acs.org
Table 2: Overview of Selected Modern Difluoromethylation Reagents
| Reagent/System | Reagent Type | Target Substrates | Key Advantages |
| S-(Difluoromethyl)sulfonium salt | Electrophilic (Difluorocarbene precursor) | Phenols, Thiophenols | Bench-stable, practical, good to excellent yields youtube.com |
| DFMS (sodium 1,1-difluoro-2-(phenylsulfonyl)ethen-2-olate) | Radical Precursor | Heteroarenes, Thiols | User-friendly, scalable, open-flask conditions |
| Difluoromethyltriphenylphosphonium bromide | Radical Precursor (via electroreduction) | Alkenes | Stable, easily available solid, electrochemical method |
| [(dppf)Ni(COD)] / TMS-CF₂H | Base Metal Catalysis | Aryl Halides, Aryl Triflates | Operates at room temperature, good functional group tolerance acs.org |
| Pd(OAc)₂ / XantPhos / (CF₂HCO)₂O | Palladium Catalysis | Azoles | Decarbonylative C-H functionalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
